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Compound of Interest

Compound Name: L-(~15~N)Valine

Cat. No.: B555818

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-(15N)Valine, a stable isotope-labeled
amino acid crucial for advanced research in proteomics, metabolomics, and drug development.
We will delve into its chemical properties, structure, and provide a detailed protocol for its
application in quantitative proteomics.

Core Properties of L-(15N)Valine

L-(15N)Valine is a form of the essential amino acid L-Valine where the standard nitrogen-14
(**N) atom in the amino group is replaced by the heavier, non-radioactive nitrogen-15 (*>N)
isotope. This isotopic enrichment allows for the differentiation and quantification of proteins and
metabolites in complex biological samples using mass spectrometry and NMR spectroscopy.

Chemical Structure and Formula

The incorporation of the >N isotope results in a predictable mass shift, which is fundamental to
its use as a tracer and internal standard.

e Chemical Formula (L-Valine): CsH11NOz2
e Chemical Formula (L-(15N)Valine): CsH111>NO2

e Linear Formula: (CH3)2CHCH(**NH2)CO2H[1]
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Caption: Chemical structure of L-(15N)Valine.

Quantitative Data Summary

The key quantitative parameters of L-Valine and its *>N-labeled counterpart are summarized
below. This data is essential for accurate experimental design and data analysis in mass
spectrometry-based applications.

Property L-Valine L-(15N)Valine
Molecular Formula CsH11NO2[2][3] CsH111°NO:2

Molecular Weight ~117.15 g/mol [2][4][5] ~118.14 g/mol [1][6][7]
Monoisotopic Mass 117.078979 u 118.076028 u

Isotopic Purity N/A Typically =98%[1][6][7]
Mass Shift (M+1) N/A +1 Da[1]

Experimental Protocol: Quantitative Proteomics
using SILAC with L-(15N)Valine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for
guantitative proteomics.[3][7] L-(15N)Valine can be used in concert with other labeled essential
amino acids (typically Arginine and Lysine) to achieve comprehensive proteome quantification.
Below is a detailed protocol for a typical SILAC experiment.

l. Cell Culture and Labeling

o Media Preparation: Prepare two types of cell culture media that are identical except for the
isotopic forms of essential amino acids.

o "Light" Medium: Standard culture medium (e.g., DMEM or RPMI) containing natural
abundance ("light”) L-Arginine, L-Lysine, and L-Valine.

o "Heavy" Medium: The same base medium, but deficient in the standard amino acids,
supplemented with their stable isotope-labeled counterparts (e.g., 33Ce-L-Arginine,
13Ce,15N2-L-Lysine, and L-(15N)Valine).
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o Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to
minimize the concentration of unlabeled amino acids.

o Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one
in the "heavy" medium.

o Metabolic Incorporation: Passage the cells for at least five to six cell divisions in their
respective media to ensure near-complete incorporation of the labeled amino acids into the
proteome.[4]

 Verification of Labeling (Optional but Recommended): Before starting the experiment, verify
the labeling efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass
spectrometry. The incorporation efficiency should ideally be >97%.

Il. Experimental Treatment and Sample Preparation

o Apply Stimulus: Apply the experimental treatment (e.g., drug candidate, growth factor) to one
cell population (e.g., the "heavy" labeled cells), while the other population ("light" labeled
cells) serves as the control.

o Cell Lysis: Harvest both cell populations and lyse them separately using a suitable lysis
buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the total protein concentration for each lysate using a
standard protein assay (e.g., BCA or Bradford assay).

o Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates (1:1
ratio). This step is critical as it minimizes sample-to-sample variation in subsequent
processing steps.[4]

lll. Protein Digestion and Mass Spectrometry

» Protein Digestion: The combined protein lysate is typically separated by SDS-PAGE, and the
gel is cut into bands. The proteins within each band are then subjected to in-gel digestion,
most commonly with trypsin.

» Peptide Extraction and Desalting: Extract the resulting peptides from the gel slices. The
pooled peptide mixture is then desalted using a C18 solid-phase extraction (SPE) column to
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remove contaminants that could interfere with mass spectrometry analysis.

o LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass
spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid
chromatography and then ionized and analyzed by the mass spectrometer.

IV. Data Analysis

o Peptide Identification: The acquired MS/MS spectra are searched against a protein database
to identify the peptide sequences.

¢ Quantification: In the MS1 spectra, peptides derived from the "light" and "heavy" samples will
appear as pairs of peaks separated by a specific mass difference corresponding to the
incorporated stable isotopes. The relative abundance of a protein is determined by
calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[7]

o Data Interpretation: The calculated protein ratios are then used to identify proteins that are
up- or down-regulated in response to the experimental treatment.
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Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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